3-Fluorobenzylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

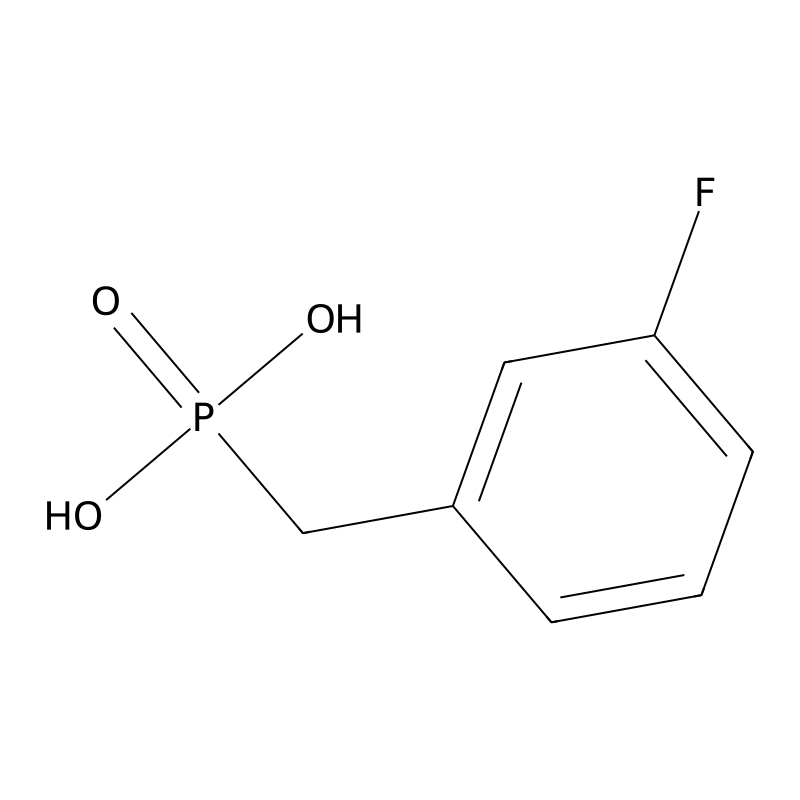

3-Fluorobenzylphosphonic acid is an organophosphorus compound characterized by the presence of a fluorine atom attached to a benzyl group, along with a phosphonic acid functional group. Its chemical formula is and it features a phosphorus atom bonded to three oxygen atoms and one carbon atom from the benzyl group. This compound is part of a broader class of phosphonic acids, which are known for their unique properties and applications in various fields, including agriculture and pharmaceuticals.

There is no current information available on a specific mechanism of action for this compound.

- Corrosivity: Due to the acidic nature of the phosphonic acid group.

- Toxicity: Some organophosphonic acids can be toxic, depending on their structure.

Enzyme Inhibition:

Phosphonic acid, [(3-fluorophenyl)methyl]-, also known as (3-fluorophenyl)methylphosphonic acid (FMPPA), has been investigated as a potential enzyme inhibitor []. Its ability to bind to the active sites of specific enzymes can potentially disrupt their function and offer therapeutic benefits.

One area of research involves exploring FMPPA's potential to inhibit enzymes involved in bone resorption, a process where bone tissue is broken down. Studies suggest that FMPPA may have the potential to treat bone diseases like osteoporosis by inhibiting these enzymes [].

Radiopharmaceutical Development:

FMPPA's unique chemical structure makes it a potential candidate for developing radiopharmaceuticals. These are drugs labeled with radioactive isotopes that can be used for diagnostic imaging or targeted therapy [].

Research suggests that FMPPA, when combined with specific radioisotopes, could be used for imaging bones and potentially for targeted therapy in bone-related cancers []. However, further research is needed to determine its efficacy and safety in these applications.

- Michaelis–Arbuzov Reaction: This reaction involves the interaction of trivalent phosphorus compounds with alkyl halides, leading to the formation of phosphonates. In the case of 3-fluorobenzylphosphonic acid, it can react with alkyl halides to form corresponding phosphonates, which are valuable intermediates in organic synthesis .

- Dealkylation: The compound can be synthesized from dialkyl phosphonates through dealkylation processes under acidic conditions, which is a common method for producing phosphonic acids .

Research indicates that 3-fluorobenzylphosphonic acid exhibits biological activity, particularly as an inhibitor of certain enzymes. For instance, it has been studied for its potential as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine. The inhibition potency was measured with Ki values indicating its effectiveness in biochemical pathways .

The synthesis of 3-fluorobenzylphosphonic acid can be achieved through several methods:

- Phosphorylation of Fluorobenzene: This involves the reaction of fluorobenzene with phosphorus trichloride and subsequent hydrolysis to yield the phosphonic acid.

- Direct Reaction with Phosphorous Acid: The direct reaction between benzyl halides and phosphorous acid can also yield 3-fluorobenzylphosphonic acid.

- Michaelis–Arbuzov Reaction: Utilizing this reaction with appropriate alkyl halides allows for the introduction of the benzyl group into the phosphonic acid structure .

The uniqueness of 3-fluorobenzylphosphonic acid lies in its specific fluorine substitution, which enhances its biological activity compared to similar compounds while maintaining utility in chemical synthesis and material science applications.

Studies on 3-fluorobenzylphosphonic acid have focused on its interactions with biological systems, particularly its role as an enzyme inhibitor. Investigations into its binding affinity and mechanism of action have provided insights into how this compound could be utilized in therapeutic contexts. The interaction with 4-hydroxyphenylpyruvate dioxygenase exemplifies its potential as a biochemical tool .

Several compounds share structural similarities with 3-fluorobenzylphosphonic acid, including:

- Benzylphosphonic Acid: Lacks the fluorine substituent but shares similar properties and applications.

- Fluorophenylphosphonic Acid: Contains fluorine but differs in the position on the phenyl ring, affecting its reactivity and biological activity.

- Phenylphosphonic Acid: A simpler structure without fluorine or additional substituents.

| Compound | Unique Features |

XLogP3 0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Wikipedia

[(3-Fluorophenyl)methyl]phosphonic acid

Dates

Last modified: 08-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|